molecular formula C20H21N5O2S B2712522 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219906-99-6

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2712522
CAS RN: 1219906-99-6
M. Wt: 395.48
InChI Key: MJZBOMJUJBXOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole-Piperidine Hybrid Compounds

Thiazole-piperidine hybrid compounds have been explored for their potential as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the bacterial DNA replication process. The design and synthesis of these compounds involve molecular hybridization techniques, aiming to improve their efficacy against tuberculosis while minimizing cytotoxicity. One such study demonstrated that specific derivatives exhibited promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

Pyrazole Derivatives as CB1 Antagonists

Pyrazole derivatives have been synthesized and studied for their binding affinity to the CB1 cannabinoid receptor, which plays a significant role in the central nervous system. These compounds are considered for their potential to modulate receptor activity, which could be beneficial for treating conditions related to cannabinoid receptor dysregulation. A notable compound, SR141716A, has served as a lead compound for further studies aiming to develop more selective and potent ligands (Lan et al., 1999).

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-17(13-22-25(14)16-5-3-2-4-6-16)19(27)24-10-7-15(8-11-24)18(26)23-20-21-9-12-28-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZBOMJUJBXOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.